1-(Dichloromethyl)cycloheptan-1-ol
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Overview
Description
1-(Dichloromethyl)cycloheptan-1-ol is a chemical compound with the molecular formula C8H14Cl2O It is characterized by a cycloheptane ring substituted with a dichloromethyl group and a hydroxyl group at the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the chlorination of cycloheptanol using dichloromethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of various substituted cycloheptanols depending on the nucleophile used.
Scientific Research Applications
1-(Dichloromethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)cycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the dichloromethyl group can participate in halogen bonding and other interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Cycloheptanol: Lacks the dichloromethyl group, resulting in different chemical properties and reactivity.
1-(Chloromethyl)cycloheptan-1-ol: Contains only one chlorine atom, leading to variations in its chemical behavior.
1-(Trichloromethyl)cycloheptan-1-ol: Contains an additional chlorine atom, which can further alter its reactivity and applications.
Uniqueness: 1-(Dichloromethyl)cycloheptan-1-ol is unique due to the presence of both a hydroxyl group and a dichloromethyl group on the same carbon atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
52183-65-0 |
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Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
1-(dichloromethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H14Cl2O/c9-7(10)8(11)5-3-1-2-4-6-8/h7,11H,1-6H2 |
InChI Key |
MXQGDYNJOMUABS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(Cl)Cl)O |
Origin of Product |
United States |
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